3-(Cyclopentanesulfonyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentylsulfonylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c9-8(10)5-6-13(11,12)7-3-1-2-4-7/h7H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHBAXTFGGWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Cyclopentanesulfonyl Propanoic Acid
Retrosynthetic Analysis of 3-(Cyclopentanesulfonyl)propanoic Acid
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.inslideshare.netlkouniv.ac.innih.govamazonaws.com It involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary bond cleavages known as disconnections. ias.ac.inslideshare.netlkouniv.ac.innih.govamazonaws.com
A primary retrosynthetic disconnection for this compound is at the carbon-sulfur (C-S) bond of the sulfone group. This leads to two principal synthons: a cyclopentanesulfonyl cation and a propanoic acid anion, or a cyclopentyl anion and a 3-sulfonylpropanoic acid cation. The more chemically intuitive disconnection involves a cyclopentanesulfinate anion and a 3-halopropanoic acid derivative, which are synthetic equivalents for these synthons. This approach is based on the well-established alkylation of sulfinate salts.
Another C-S disconnection strategy considers the sulfone as arising from the oxidation of a corresponding sulfide (B99878). This leads to the precursor 3-(cyclopentylthio)propanoic acid. This disconnection is strategically sound as the oxidation of sulfides to sulfones is a high-yielding and reliable transformation. acsgcipr.org
Alternatively, disconnections can be made within the three-carbon chain of the propanoic acid moiety. A logical disconnection is between the α- and β-carbons, suggesting a Michael addition of a cyclopentylsulfonyl-stabilized carbanion to an acrylate (B77674) equivalent. This approach leverages the electron-withdrawing nature of the sulfone group to facilitate the formation of a key carbon-carbon bond.
Another C-C disconnection can be envisioned between the β- and γ-carbons. This would lead to precursors such as a cyclopentanesulfonylmethyl halide and a malonic ester derivative, which can be combined in a classic alkylation reaction followed by decarboxylation.
Established and Emerging Approaches for Sulfone Moiety Construction Relevant to this compound
The construction of the sulfone functional group is central to the synthesis of this compound. Several reliable methods have been established for this purpose.
The oxidation of a sulfide precursor, 3-(cyclopentylthio)propanoic acid, is a direct and efficient method for the synthesis of this compound. A variety of oxidizing agents can be employed for this transformation, often with high yields. acsgcipr.orgorganic-chemistry.org The choice of reagent can be critical to avoid over-oxidation or side reactions with the carboxylic acid functionality.
Commonly used oxidants include hydrogen peroxide, often in the presence of a metal catalyst, and urea-hydrogen peroxide (UHP). organic-chemistry.orgorganic-chemistry.org The use of UHP with an activator like phthalic anhydride (B1165640) in a solvent such as ethyl acetate (B1210297) provides a metal-free and environmentally benign option for converting sulfides to sulfones. organic-chemistry.org Other reagents like m-chloroperoxybenzoic acid (m-CPBA) and sodium periodate (B1199274) are also effective but require careful control of reaction conditions to ensure complete oxidation to the sulfone.
Below is an interactive data table summarizing various reagents for the oxidation of sulfides to sulfones.
| Reagent/Catalyst System | Typical Conditions | Yield Range (%) | Reference |
| Hydrogen Peroxide / Niobium Carbide | - | High | organic-chemistry.org |
| Hydrogen Peroxide / Tantalum Carbide | - | High | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | up to 99 | organic-chemistry.org |
| Hydrogen Peroxide / Dendritic Phosphomolybdate | 95% EtOH, 40 °C | High | mdpi.com |
| Sodium Chlorite / Hydrochloric Acid | Ethyl Acetate or Acetonitrile | up to 96 | researchgate.net |
The alkylation of a sulfinic acid salt is a classical and versatile method for the formation of sulfones. organic-chemistry.orgmdpi.com In the context of synthesizing this compound, this would involve the reaction of a cyclopentanesulfinate salt with a suitable 3-halopropanoic acid or ester. The sulfinate salt can be prepared from cyclopentyl mercaptan by controlled oxidation or from a methyl cyclopentyl sulfone. organic-chemistry.orggoogle.com
The reaction is a nucleophilic substitution where the sulfinate anion displaces the halide from the propanoic acid derivative. The choice of base, solvent, and temperature is crucial for optimizing the yield and minimizing side reactions, such as elimination.
Modern synthetic methods have introduced the use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), to construct sulfones. tcichemicals.comorganic-chemistry.orgnih.gov This approach offers a convenient and safe alternative to using gaseous sulfur dioxide. nih.gov
A plausible synthetic route involves the reaction of a cyclopentyl organometallic reagent, such as cyclopentylmagnesium bromide or cyclopentyllithium, with DABSO. organic-chemistry.orgnih.govresearchgate.netnih.gov This generates a metal cyclopentanesulfinate in situ. This intermediate can then be trapped with a suitable electrophile, such as an acrylic acid ester or a 3-halopropanoate, to form the carbon-sulfur bond and construct the target molecule's backbone. organic-chemistry.org This three-component, one-pot synthesis is highly efficient and allows for significant molecular diversity. organic-chemistry.orgnih.gov The reaction conditions, particularly for the trapping of the sulfinate, may require optimization, with microwave heating sometimes employed to improve yields. organic-chemistry.org
Sulfonylation Reactions of Unsaturated Systems (e.g., Alkenes, Alkynes)
The introduction of the cyclopentanesulfonyl group onto a suitable precursor is a critical step in the synthesis of this compound. Sulfonylation reactions of unsaturated systems, such as alkenes and alkynes, offer a direct route to form the carbon-sulfur bond. These reactions typically involve the addition of a sulfonyl radical or a related sulfonyl species across a double or triple bond.
Recent advancements have highlighted the use of photocatalyzed reactions to generate sulfonyl radicals from readily available sources like sulfonyl chlorides. researchgate.net For instance, the hydrosulfonylation of alkenes can be achieved using various sulfonyl chlorides at room temperature with high yields by employing tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor and a silyl (B83357) radical precursor. researchgate.net This method is significant as it activates the sulfonyl chloride for addition to the unsaturated system. researchgate.net
Furthermore, direct photocatalyzed amino-sulfonylation of alkenes has been reported, where sulfonamides act as bifunctional reagents, generating both sulfonyl and N-centered radicals. researchgate.net This process demonstrates high atom economy and regioselectivity. researchgate.net The generation of sulfonyl radicals from sulfonyl chlorides can also be initiated by visible light, although challenges such as desulfonylation can occur with certain substrates like fluoroalkylsulfonyl chlorides. researchgate.net Electrochemical methods are also emerging, as seen in the oxidative sulfonylation-azidation of alkenes using sulfonyl hydrazide, which proceeds without the need for external oxidants or metal catalysts. nih.gov
These radical-based approaches offer a powerful means to construct the sulfonyl-substituted carbon skeleton, which can then be further elaborated to introduce the carboxylic acid functionality, thus leading to the target molecule.
Synthetic Strategies for the Propanoic Acid Chain Incorporation
Malonic Ester Synthesis and Its Adaptations for β-Substituted Propanoic Acids
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction involves the alkylation of diethyl malonate or a similar malonic acid ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.orgaskthenerd.com The key steps of this synthesis are:
Deprotonation: A strong base is used to deprotonate the α-carbon of the malonic ester, which is acidic due to the two adjacent carbonyl groups, forming a reactive enolate. masterorganicchemistry.comaskthenerd.com
Alkylation: The enolate then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction, leading to an alkylated malonic ester. wikipedia.orgaskthenerd.com
Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, typically under acidic conditions. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to afford the desired substituted propanoic acid. askthenerd.comvaia.com
A significant challenge in the malonic ester synthesis is the potential for dialkylation, which can lead to product separation difficulties and lower yields of the desired mono-alkylated product. wikipedia.org
| Step | Description | Key Reagents |
| 1 | Enolate Formation | Strong base (e.g., sodium ethoxide) |
| 2 | Alkylation | Alkyl halide |
| 3 | Hydrolysis | Aqueous acid (e.g., H₃O⁺) |
| 4 | Decarboxylation | Heat |
This table outlines the fundamental steps of the malonic ester synthesis.
Michael Addition Reactions to α,β-Unsaturated Carboxylic Acid Derivatives
The Michael addition, or conjugate addition, presents another powerful strategy for forming the carbon-carbon bond necessary for the propanoic acid chain. masterorganicchemistry.comnumberanalytics.com This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound, a cyclopentylsulfonyl nucleophile could theoretically be added to an acrylate derivative. The mechanism generally proceeds in three steps:
Enolate Formation (or other nucleophile generation): A base is used to generate a nucleophilic enolate from a suitable precursor. masterorganicchemistry.com
Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comlibretexts.org
Protonation: The resulting enolate is protonated to yield the final product. masterorganicchemistry.com
The Michael reaction is thermodynamically favorable due to the formation of a strong C-C single bond at the expense of a weaker C=C pi bond. masterorganicchemistry.comlibretexts.org This method is highly effective with soft nucleophiles and activated Michael acceptors. libretexts.org A related approach involves the reaction of cyclopentanone (B42830) with morpholine (B109124) to form an enamine, which then reacts with an acrylate ester. Subsequent hydrolysis yields 3-(2-oxocyclopentyl)propanoic acid, a precursor that could potentially be converted to the target sulfonyl compound. google.com
Carbonylation and Carboxylation Methodologies
Carbonylation reactions, which involve the introduction of a carbonyl group into an organic molecule, provide a direct route to carboxylic acids. The hydrocarboxylation of ethylene, catalyzed by nickel carbonyl, is a major industrial process for producing propanoic acid. quora.com Similarly, the carbonylation of ethanol (B145695) or its derivatives using rhodium or iridium catalysts can also synthesize propanoic acid. google.com These reactions are typically carried out under high pressure and temperature. google.comgoogle.com
Carboxylation, the reaction of a substrate with carbon dioxide, is another atom-economical approach. mdpi.com While CO₂ is generally unreactive, it can react with high-energy species like organometallic reagents. mdpi.com For instance, the carboxylation of calcium carbide (CaC₂) with CO₂ has been explored for the synthesis of propiolic and butynedioic acids under mild conditions, showcasing the potential for using CO₂ as a C1 source. mdpi.com Although not directly applied to this compound, these methodologies highlight the potential for developing novel carboxylation routes for its synthesis.
Exploration of Novel and Green Synthetic Pathways Towards this compound
The development of more sustainable and efficient synthetic methods is a continuous goal in organic chemistry. "Green" chemistry principles, such as atom economy and the use of less hazardous reagents, are driving innovation in this area.
Photoredox Catalysis in Decarboxylative Sulfonylation of Carboxylic Acids
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. nih.govprinceton.edu This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates. nih.gov
In the context of synthesizing sulfonylated compounds, photoredox catalysis can be employed for the decarboxylative sulfonylation of carboxylic acids. nih.govacs.org This process involves the oxidation of a carboxylate to a carboxyl radical, which then rapidly extrudes carbon dioxide to form an alkyl radical. nih.govprinceton.edu This alkyl radical can then be trapped by a suitable sulfonylating agent. For example, the synthesis of vinyl sulfones from carboxylic acids has been achieved through oxidative decarboxylation using an organic photoredox catalyst. acs.org
Metal-Catalyzed Coupling Reactions for Direct C-S and C-C Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds, providing key pathways to the synthesis of this compound. These methods often involve the coupling of a cyclopentyl precursor with a three-carbon chain already containing the sulfonyl or a precursor group.
A primary strategy for C-S bond formation involves the coupling of an activated cyclopentyl derivative with a sulfur-containing three-carbon synthon. One of the most common approaches in sulfone synthesis is the reaction of an alkyl halide with a sulfinate salt. In a plausible synthesis of the target compound, cyclopentyl bromide could be coupled with the sodium salt of 3-sulfinopropanoic acid. This reaction is typically promoted by a polar aprotic solvent and can be accelerated by microwave irradiation. organic-chemistry.org
Another sophisticated approach involves the use of organometallic reagents. For instance, a cyclopentylzinc reagent can be reacted with a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a zinc sulfinate intermediate. This intermediate can then be trapped in situ by an electrophile like ethyl 3-bromopropanoate (B1231587) to form the desired carbon-sulfur bond, yielding the ester of the target acid. bohrium.com This method is valued for its operational simplicity and tolerance of various functional groups. bohrium.com
Palladium-catalyzed reactions also offer a viable route. While often used for aryl sulfones, these methods can be adapted for alkyl derivatives. A potential pathway involves the palladium-catalyzed coupling of cyclopentylboronic acid with a suitable sulfonyl precursor. nih.gov
The table below summarizes representative conditions for metal-involved C-S bond formation leading to alkyl sulfones, which could be adapted for the synthesis of this compound.
| Reaction Type | Cyclopentyl Precursor | Sulfur-Containing Reagent | Catalyst/Promoter | Typical Conditions | Reference |
| Nucleophilic Substitution | Cyclopentyl bromide | Sodium 3-sulfinopropanoate | None (or phase-transfer catalyst) | DMF, 80-100 °C or MW irradiation | organic-chemistry.org |
| Organozinc Coupling | Cyclopentylzinc bromide | DABSO, then Ethyl 3-bromopropanoate | None | THF, room temperature | bohrium.com |
| Photoinduced Coupling | Potassium cyclopentyltrifluoroborate | Sodium metabisulfite, then a suitable electrophile | Photocatalyst (e.g., fac-Ir(ppy)₃) | Visible light, room temperature | rsc.org |
Alternatively, the synthesis can be designed around a key C-C bond-forming step. A metallaphotoredox-catalyzed reaction could couple a carboxylic acid with an alkyl halide. For instance, a cyclopentanesulfonyl-containing acetic acid derivative could be coupled with a one-carbon electrophile, although this is a less direct route to the propanoic acid chain. nih.gov A more direct C-C coupling would involve a pre-formed cyclopentanesulfonylmethyl species and a two-carbon electrophile leading to the carboxylic acid.
C-H Functionalization Approaches for Selective Introduction of Sulfone or Carboxyl Groups
Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its atom and step economy. This approach aims to directly convert a C-H bond into a C-S or C-C bond, avoiding the need for pre-functionalized starting materials. organic-chemistry.org
Selective Introduction of the Sulfonyl Group
A highly attractive and modern approach to synthesizing this compound is the direct, selective C-H sulfonylation of a readily available precursor like 3-cyclopentylpropanoic acid. This precursor itself can be synthesized by methods such as the reaction of cyclopentanone with molten alkali hydroxide. google.com
Transition metal catalysis, particularly with rhodium or palladium, is a key technology for directed C-H functionalization. The carboxylic acid group in 3-cyclopentylpropanoic acid can act as a directing group, guiding the metal catalyst to activate a specific C-H bond on the cyclopentyl ring. While challenges in regioselectivity exist (i.e., activation of the C2 vs. C3 position on the cyclopentyl ring), specialized ligands can be employed to control the site of functionalization. researchgate.net
The reaction would likely involve a palladium or rhodium catalyst, an oxidant, and a source of the sulfonyl group. A common source for such reactions is sulfur dioxide gas or a surrogate like sodium metabisulfite. mdpi.comresearchgate.net A plausible catalytic cycle would involve the coordination of the carboxylate to the metal center, followed by cyclometalation and C-H activation at a specific position on the cyclopentyl ring. The resulting metallacyclic intermediate would then react with the sulfur dioxide source, and subsequent reductive elimination would yield the sulfonated product.
The table below outlines a hypothetical, yet plausible, set of conditions for the direct C-H sulfonylation of 3-cyclopentylpropanoic acid based on existing literature for similar transformations.
| Starting Material | Sulfonylating Agent | Catalyst System | Typical Conditions | Potential Advantage | Reference |
| 3-Cyclopentylpropanoic acid | SO₂ gas or Na₂S₂O₅ | Pd(OAc)₂ or [RhCp*Cl₂]₂ with a directing ligand | Oxidant (e.g., Ag₂CO₃), High temperature (100-140 °C) | High atom economy, avoids pre-functionalization | researchgate.netresearchgate.net |
Selective Introduction of the Carboxyl Group
While less common for this specific target, one could envision a C-H functionalization strategy to introduce the propanoic acid moiety onto a cyclopentylsulfone precursor. This would likely involve a more complex, multi-step process. For example, a C-H activation/olefination sequence could be used to install a propenyl group, which could then be oxidized to the carboxylic acid. The directing capability of the sulfonyl group would be crucial for the initial C-H activation step.
Chemical Reactivity and Mechanistic Investigations of 3 Cyclopentanesulfonyl Propanoic Acid
Reactions Involving the Carboxylic Acid Functionality of 3-(Cyclopentanesulfonyl)propanoic Acid
The carboxylic acid group (-COOH) is a cornerstone of the reactivity of this compound, enabling transformations into a variety of important derivatives such as esters, amides, alcohols, and activated acyl compounds.
Esterification Reactions for the Formation of Complex Esters
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester and water, is a fundamental transformation for this compound. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. chemguide.co.ukbyjus.commasterorganicchemistry.com
The reaction is reversible, and to drive it towards the formation of the ester, the water produced is often removed, or an excess of one of the reactants (usually the alcohol) is used. chemguide.co.ukchemguide.co.uk The reactivity of the alcohol can influence the reaction rate, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. ceon.rs
For example, the reaction of this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 3-(cyclopentanesulfonyl)propanoate. This process is analogous to the well-documented Fischer esterification. masterorganicchemistry.com
Table 1: Examples of Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst | Product |
| This compound | Ethanol | H₂SO₄ | Ethyl 3-(cyclopentanesulfonyl)propanoate |
| This compound | Methanol | H₂SO₄ | Methyl 3-(cyclopentanesulfonyl)propanoate |
Amidation Reactions Leading to Substituted Amides
The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. This transformation, known as amidation, typically requires activation of the carboxylic acid, as amines are generally less reactive nucleophiles than alcohols. dur.ac.uk
One common method involves the use of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activates the carboxylic acid to form an O-acylisourea intermediate. nih.gov This intermediate is then readily attacked by the amine to form the amide bond. Other methods include the in-situ formation of an acid chloride using reagents like thionyl chloride (SOCl₂), followed by the addition of the amine. rsc.org Direct amidation by heating the carboxylic acid and amine together is also possible but often requires high temperatures and may not be suitable for sensitive substrates. dur.ac.uk
Table 2: Common Reagents for Amidation
| Reagent/Method | Description |
| Carbodiimides (e.g., EDC) | Activates the carboxylic acid for reaction with amines. nih.gov |
| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a more reactive acid chloride in situ. rsc.org |
| Propylphosphonic Anhydride (B1165640) (T3P®) | A mild and efficient coupling reagent for amide bond formation. organic-chemistry.org |
Reduction Reactions to Primary Alcohols or Aldehydes
The carboxylic acid group of this compound can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.
Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce carboxylic acids to primary alcohols. chemguide.co.ukchemistrysteps.com The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemguide.co.uk Therefore, it is generally not possible to isolate the aldehyde when using LiAlH₄. chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is not strong enough to reduce carboxylic acids. chemguide.co.ukchemistrysteps.com
Reduction to Aldehydes: The direct reduction of carboxylic acids to aldehydes is a more challenging transformation. chemistrysteps.com Specialized and milder reducing agents are necessary to stop the reaction at the aldehyde stage. One approach involves the in-situ conversion of the carboxylic acid to a more reactive derivative, such as a silyl (B83357) ester, which can then be reduced to the aldehyde using a reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. chemistrysteps.com Another method utilizes visible light photoredox catalysis to achieve this selective reduction. rsc.org
Formation of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)
To enhance the reactivity of the carboxylic acid group for nucleophilic acyl substitution, this compound can be converted into more reactive derivatives, such as acid chlorides or anhydrides.
Acid Chlorides: Acid chlorides are highly reactive and can be synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. byjus.comlibretexts.orgcommonorganicchemistry.com The reaction with thionyl chloride is a common laboratory method where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a good leaving group. libretexts.org The resulting acid chloride, 3-(cyclopentanesulfonyl)propanoyl chloride, is a versatile intermediate for the synthesis of esters and amides, often reacting vigorously with nucleophiles. byjus.comwikipedia.org
Anhydrides: Acid anhydrides can be formed from carboxylic acids, though typically not by direct dehydration. A common method involves the reaction of a carboxylate salt with an acid chloride. Alternatively, mixed anhydrides can be generated in situ during some amidation or esterification procedures.
Transformations Governed by the Sulfone Group in this compound
The sulfone group (–SO₂–) significantly influences the reactivity of the molecule, particularly at the α-carbon (the carbon atom adjacent to the sulfone group).
Generation and Reactivity of α-Sulfonyl Carbanions for Carbon-Carbon Bond Formation
The hydrogen atoms on the carbon adjacent to the sulfone group (the α-carbon) are acidic due to the strong electron-withdrawing nature of the sulfone. This allows for the formation of a stabilized carbanion, known as an α-sulfonyl carbanion, upon treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA). researchgate.netsiue.edu
These carbanions are excellent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. siue.eduuobabylon.edu.iq A key reaction is the alkylation of the α-sulfonyl carbanion. researchgate.net By reacting the carbanion with an alkyl halide, a new alkyl group can be introduced at the α-position. youtube.com This provides a powerful method for elaborating the carbon skeleton of the molecule.
For this compound, deprotonation would occur at the C-2 position, creating a carbanion that can then be reacted with various electrophiles. This reactivity opens up pathways to a wide range of substituted derivatives, where new carbon-carbon bonds are formed at the position alpha to the sulfone group. researchgate.net
Table 3: Reactivity of α-Sulfonyl Carbanions
| Reaction Type | Electrophile | Product Type |
| Alkylation | Alkyl Halide | α-Alkylated Sulfone |
| Aldol-type Addition | Aldehyde/Ketone | β-Hydroxy Sulfone |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound Derivative |
Sulfone-Mediated Elimination Reactions (e.g., Ramberg–Bäcklund and Julia–Lythgoe Olefination Precedents)
The sulfone functional group is known to participate in several important elimination reactions that result in the formation of alkenes. Two of the most prominent examples are the Ramberg–Bäcklund reaction and the Julia–Lythgoe olefination. These reactions, while not explicitly documented for this compound in readily available literature, provide a strong precedent for predicting its reactivity under specific conditions.
The Ramberg–Bäcklund reaction transforms an α-halo sulfone into an alkene upon treatment with a base. wikipedia.org The reaction proceeds through the deprotonation of the carbon alpha to the sulfone group, followed by intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered episulfone intermediate. This intermediate is unstable and extrudes sulfur dioxide to yield the final alkene product. wikipedia.orgchem-station.com For this compound to undergo this reaction, it would first require halogenation at the α-position to the sulfonyl group. A modified, one-flask version of the Ramberg-Bäcklund reaction has been developed that can convert sulfones with α- and α'-hydrogens into alkenes, which could be applicable to dicyclopentyl sulfone. organic-chemistry.org
The mechanism involves the following key steps:
Deprotonation at the α-carbon.
Formation of a thiirane (B1199164) dioxide intermediate through intramolecular substitution. organic-chemistry.org
Extrusion of sulfur dioxide (SO2) to form the alkene. wikipedia.orgorganic-chemistry.org
The stereochemical outcome of the Ramberg–Bäcklund reaction can be influenced by the choice of base, with weak bases often favoring the formation of Z-alkenes and strong bases predominantly yielding E-alkenes. organic-chemistry.org
The Julia–Lythgoe olefination is another powerful method for alkene synthesis, which involves the reaction of a phenyl sulfone with an aldehyde or ketone. wikipedia.orgnih.gov The reaction sequence typically involves the formation of a β-alkoxy sulfone intermediate, which is then functionalized (e.g., acetylated) and subsequently undergoes reductive elimination using reagents like sodium amalgam or samarium(II) iodide to produce the alkene. wikipedia.orgnih.gov A key advantage of this reaction is its high E-selectivity, which is attributed to the equilibration of radical intermediates formed during the reduction step. organic-chemistry.orgmdpi.com
While the classical Julia-Lythgoe olefination requires a multi-step process, modified versions such as the Julia-Kocienski olefination offer a more direct, one-pot synthesis of alkenes. wikipedia.orgmdpi.com This variant often employs heteroaryl sulfones, such as benzothiazolyl sulfones, which facilitate a spontaneous Smiles rearrangement and subsequent elimination to form the alkene. mdpi.com Given the structure of this compound, its participation in a Julia-type olefination would necessitate its conversion to a suitable sulfonyl carbanion precursor and reaction with a carbonyl compound.
The general mechanism for the Julia-Lythgoe olefination is as follows:
Addition of a sulfonyl-stabilized carbanion to a carbonyl compound.
Functionalization of the resulting alcohol.
Reductive elimination to form the alkene. wikipedia.org
The Sulfone Moiety as a Leaving Group in Nucleophilic Substitution Reactions
The sulfonyl group (–SO2R) is generally considered a poor leaving group in classical nucleophilic substitution reactions compared to halides. researchgate.net However, under certain conditions, particularly when activated, it can be displaced by a nucleophile. The reactivity of the sulfone as a leaving group is significantly influenced by the nature of the substituents and the reaction conditions. researchgate.netgoogle.com
For instance, in nucleophilic aromatic substitution (SNAAr) reactions, a sulfone group can act as a leaving group, especially when the aromatic ring is activated by electron-withdrawing groups. rsc.orgrsc.org Studies have shown that the mobility of the sulfonyl group in such reactions is comparable to or, in some cases, greater than that of other leaving groups, depending on the specific electronic and steric environment. rsc.org
In aliphatic systems, the sulfinate ion (:SO2R-) has been observed to function as a leaving group in both substitution and elimination reactions. google.com This opens up possibilities for expanding the synthetic utility of sulfone-containing molecules beyond their traditional roles. The ability of the sulfone to act as a leaving group can be enhanced by modifying the reaction conditions or the structure of the sulfone itself.
The reactivity of sulfones can be summarized in the following table:
| Reaction Type | Role of Sulfone | Key Features |
| Nucleophilic Substitution | Leaving Group | Generally poor, but can be activated. researchgate.net |
| Elimination | Precursor to Alkene | Undergoes elimination in reactions like Ramberg-Bäcklund. wikipedia.org |
| Michael Acceptor | Electron-withdrawing group | Vinyl sulfones are good Michael acceptors. wikipedia.org |
Reactivity and Functionalization of the Cyclopentane (B165970) Ring in this compound
The cyclopentane ring in this compound offers another site for chemical modification, distinct from the reactivity of the sulfonyl and carboxylic acid groups.
The functionalization of saturated carbocycles like cyclopentane can be challenging. However, recent advances in C–H activation chemistry have provided new avenues for the direct and selective modification of such rings. nih.gov For instance, methods for the transannular γ-C–H arylation of cycloalkane carboxylic acids have been developed, which could potentially be applied to derivatives of this compound. nih.gov
The synthesis of highly functionalized cyclopentane derivatives is an area of active research, driven by the prevalence of this motif in natural products and pharmaceuticals. beilstein-journals.orgresearchgate.net Strategies often involve multi-step sequences starting from functionalized cyclopentadiene (B3395910) precursors or employing ring-closing metathesis reactions. beilstein-journals.orgacs.org The presence of the sulfonyl group in this compound could influence the regioselectivity and stereoselectivity of such functionalization reactions.
Cyclopentane rings can participate in ring expansion and contraction reactions, providing access to other ring sizes. Sulfone-mediated ring expansion reactions are known, for example, in the conversion of cyclobutanones to α-alkoxy-cyclopentanones. york.ac.uk While a direct precedent for the ring expansion of a cyclopentyl sulfone to a cyclohexyl derivative is not readily found, the general principles of such rearrangements could be explored.
Conversely, ring contraction reactions of larger rings to form cyclopentyl units are also established synthetic strategies. researchgate.net These reactions can proceed through various mechanisms, including those involving cationic, anionic, or carbenoid intermediates. researchgate.net The specific conditions required would depend on the desired transformation and the other functional groups present in the molecule.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
Kinetic and isotopic studies are powerful tools for elucidating the mechanisms of chemical reactions. nih.govnih.gov By measuring reaction rates and the effects of isotopic substitution (e.g., replacing hydrogen with deuterium), chemists can gain insights into transition state structures and rate-determining steps. nih.govresearchgate.netresearchgate.net
For sulfonation and sulfonylation reactions, kinetic isotope effects (KIE) have been used to probe the mechanism of electrophilic aromatic substitution. researchgate.netresearchgate.net For example, the hydrogen KIE (kH/kD) in the sulfonation of benzene (B151609) has been measured to be greater than 1, indicating that the C-H bond is broken in the rate-determining step. researchgate.net
In the context of this compound, kinetic and isotopic studies could be employed to investigate the mechanisms of the reactions discussed above. For example:
Ramberg–Bäcklund Reaction: A KIE study on the deprotonation step could confirm whether it is rate-limiting.
Nucleophilic Substitution: Measuring the rates of substitution with different nucleophiles and leaving groups would provide information about the nature of the transition state.
Cyclopentane Functionalization: KIE studies could help to determine the mechanism of C-H activation reactions on the cyclopentyl ring.
Such studies, although not yet reported specifically for this compound, would be invaluable for understanding its chemical behavior and for designing new synthetic applications.
Advanced Spectroscopic and Chromatographic Methods for Research on 3 Cyclopentanesulfonyl Propanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-(Cyclopentanesulfonyl)propanoic acid in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for a complete structural map.
Comprehensive ¹H NMR and ¹³C NMR Spectral Assignment
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to strong deshielding and hydrogen bonding. The protons on the carbon atoms adjacent to the electron-withdrawing sulfonyl group (SO₂) would also be shifted downfield. The protons of the cyclopentyl ring would appear as complex multiplets in the aliphatic region.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. Carbons directly attached to the sulfonyl group are also shifted downfield.
Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
| Atom Position (See Structure) | ¹H NMR | ¹³C NMR |
| Predicted δ (ppm) | Multiplicity | |
| 1 | ~12.0 | br s |
| 2 | ~2.9 | t |
| 3 | ~3.4 | t |
| 4 | ~3.6 | m |
| 5, 9 | ~1.9-2.1 | m |
| 6, 8 | ~1.6-1.8 | m |
| 7 | ~1.5-1.7 | m |
Figure 1: Numbering scheme for NMR assignments.Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis
While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the protons at C2 and C3 of the propanoic acid chain and among the adjacent protons within the cyclopentyl ring, helping to trace the carbon backbone. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). sdsu.eduscience.gov This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically two- or three-bond) correlations between protons and carbons. youtube.comscience.gov This is arguably the most powerful tool for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the protons on C3 to the sulfonyl-bearing carbon (C4) of the cyclopentyl ring, unambiguously linking the propanoic acid chain to the ring via the sulfonyl group.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. For this compound (C₈H₁₄O₄S), the theoretical exact mass can be calculated and compared to the experimental value to confirm its composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation of the molecular ion, providing valuable structural information. nih.gov The study of these fragmentation patterns helps to confirm the connectivity of the molecule. nih.gov For this compound, key fragmentation pathways would likely involve:
Cleavage of the propanoic acid side chain, with characteristic losses of H₂O, CO, and COOH.
Rupture of the carbon-sulfur bond, leading to fragments corresponding to the cyclopentyl ring and the sulfonylpropanoic acid chain.
Loss of the sulfonyl group as SO₂.
Expected Key Fragments in the Mass Spectrum of this compound
| Fragment Ion Formula | Neutral Loss | Predicted m/z |
| [C₈H₁₄O₄S]⁺ | - | 206.06 |
| [C₈H₁₃O₃S]⁺ | H₂O | 189.05 |
| [C₇H₁₃O₂S]⁺ | COOH | 161.06 |
| [C₈H₁₄O₂]⁺ | SO₂ | 142.09 |
| [C₅H₉]⁺ | C₃H₅O₄S | 69.07 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be dominated by absorptions from the carboxylic acid and sulfonyl groups. A very broad absorption band between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.
The sulfonyl (SO₂) group gives rise to two distinct and strong stretching bands. cdnsciencepub.com The asymmetric stretch typically appears in the 1300-1350 cm⁻¹ region, while the symmetric stretch is found in the 1120-1160 cm⁻¹ range. cdnsciencepub.comresearchgate.net Raman spectroscopy provides complementary information and is particularly useful for analyzing the symmetric vibrations of the molecular backbone.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
| Sulfonyl | SO₂ asymmetric stretch | 1300-1350 | Strong |
| Sulfonyl | SO₂ symmetric stretch | 1120-1160 | Strong |
| Alkane | C-H stretch | 2850-2960 | Medium |
X-ray Crystallography for Unambiguous Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure.
The analysis would yield precise data on bond lengths, bond angles, and torsional angles. It would reveal the conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and the spatial relationship between the sulfonyl group and the propanoic acid chain. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. researchgate.netmdpi.com
Advanced Chromatographic Separations for Purity Assessment and Isolation of Intermediates/Products (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a sample of this compound and for isolating it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for analyzing non-volatile and polar compounds like carboxylic acids. shimadzu.com A reversed-phase HPLC method, likely using a C18 column with an acidified water/acetonitrile or water/methanol mobile phase, would be suitable for this compound. Detection could be achieved using a UV detector (as the carboxyl group has some absorbance at low wavelengths) or, more universally, an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). nih.govresearchgate.net
Gas Chromatography (GC): Due to the low volatility and high polarity of the carboxylic acid group, direct analysis of this compound by GC is challenging. shimadzu.com Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. nih.gov Following derivatization, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.
These chromatographic methods are fundamental for quality control, ensuring the compound's purity, and for monitoring the progress of its synthesis or subsequent reactions.
Computational and Theoretical Chemistry Investigations of 3 Cyclopentanesulfonyl Propanoic Acid
Quantum Chemical Calculations for Molecular Structure and Electronic Properties (e.g., DFT, MP2 Level of Theory)
Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of a molecule like 3-(cyclopentanesulfonyl)propanoic acid. Methodologies such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide a balance of accuracy and computational cost for studying such systems. nih.gov
DFT methods, with functionals like B3LYP, are often used for geometry optimization and property calculations of organic molecules. researchgate.net The choice of basis set, such as 6-311G(d,p), is crucial for obtaining reliable results. researchgate.net MP2, a post-Hartree-Fock method, offers a higher level of theory by incorporating electron correlation effects more explicitly and is valuable for refining energetic and structural predictions. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the propanoic acid chain and the cyclopentyl ring in this compound means the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. mdpi.com
The process typically involves a systematic or stochastic search of the conformational space by rotating the rotatable bonds. For each conformation, a geometry optimization would be performed to find the nearest local energy minimum. The relative energies of these conformers determine their population at a given temperature. Such studies on related molecules, like 3-(trimethylsilyl)propanoic acid, have been conducted using NMR spectroscopy aided by computational analysis to determine the equilibrium percentages of anti and gauche rotamers. creative-proteomics.com
Table 1: Illustrative Potential Energy Data for Conformers of a Substituted Propanoic Acid
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 180° (anti) | 0.00 | 75 |
| B | +60° (gauche) | 0.85 | 12.5 |
| C | -60° (gauche) | 0.85 | 12.5 |
| This table is for illustrative purposes and does not represent actual data for this compound. |
Analysis of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals
The electronic structure of this compound dictates its reactivity. DFT calculations can provide detailed insights into the distribution of electrons within the molecule. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com For this compound, the HOMO would likely be localized on the oxygen atoms of the carboxylic acid group, while the LUMO might be distributed over the sulfonyl group and the carbonyl carbon.
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
| This table is for illustrative purposes and does not represent actual data for this compound. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. The predicted shifts are then compared to experimental data, often showing good agreement after appropriate scaling. auburn.edu For propanoic acid, the protons on the carbon adjacent to the carbonyl group are more deshielded than the methyl protons. chemistryviews.org A similar trend would be expected for this compound.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. researchgate.net These calculations yield a set of vibrational modes and their corresponding frequencies and intensities. The characteristic stretching frequencies of the C=O and O-H bonds of the carboxylic acid group, as well as the S=O stretches of the sulfonyl group, would be of particular interest. For propanoic acid, a broad O-H stretch is typically observed from 2500-3300 cm⁻¹ and a strong C=O stretch appears around 1710 cm⁻¹. mdpi.com
Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)
| Functional Group | Predicted Frequency | Experimental Frequency |
| O-H stretch | 3050 (broad) | 2500-3300 (broad) |
| C=O stretch | 1725 | ~1710 |
| S=O stretch (asym) | 1340 | Not available |
| S=O stretch (sym) | 1150 | Not available |
| This table is for illustrative purposes and does not represent actual data for this compound. |
Mechanistic Studies of Chemical Reactions Involving this compound
Theoretical chemistry can be used to model the reaction mechanisms of this compound, providing insights that are often difficult to obtain through experiments alone.
Elucidation of Reaction Pathways and Transition State Analysis
To study a chemical reaction, such as the esterification of the carboxylic acid group, computational methods can map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction.
For example, in the decarboxylative sulfonylation of carboxylic acids, a proposed mechanism involves a single-electron transfer to generate a carboxyl radical, which then releases CO₂. Computational modeling could be used to calculate the energies of these proposed radical intermediates and the transition states for their formation and subsequent reactions.
Investigation of Solvation Effects on Reactivity and Selectivity
Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and outcomes. Computational models can account for these solvent effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant.
Studies on the binding of molecules in solution have shown that solvent can significantly affect binding energies and geometries. For a reaction involving this compound, computational investigation of solvation effects would be critical for accurately predicting its reactivity and the selectivity of its reactions in different solvent environments. The pKa of the carboxylic acid, for instance, would be highly dependent on the solvent.
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Currently, there are no specific molecular dynamics simulation studies in the scientific literature that focus on this compound. Therefore, a detailed analysis of its conformational flexibility and intermolecular interactions based on such simulations cannot be provided.
In general, molecular dynamics simulations of a molecule like this compound would involve modeling the atoms and bonds of the molecule and simulating their movements over time. This would provide insights into:
Conformational Flexibility: How the cyclopentane (B165970) ring, the sulfonyl group, and the propanoic acid chain move and rotate relative to each other. This would identify the most stable conformations (shapes) of the molecule and the energy barriers between them.
Intermolecular Interactions: How a molecule of this compound interacts with other molecules of the same kind (self-interaction) or with solvent molecules. This would be crucial for understanding its properties in different environments. Key interactions would likely include hydrogen bonding via the carboxylic acid group and dipole-dipole interactions involving the sulfonyl group. nzqa.govt.nz
While studies on other substituted propanoic acids have been conducted nih.govnih.gov, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric influences of the cyclopentanesulfonyl group.
Future Perspectives and Unexplored Research Avenues for 3 Cyclopentanesulfonyl Propanoic Acid
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For 3-(Cyclopentanesulfonyl)propanoic acid, moving beyond traditional, multi-step syntheses that may generate significant waste is a critical first step. Future research should prioritize the development of sustainable and atom-economical routes.
Key Research Objectives:
One-Pot Syntheses: Designing a one-pot reaction where cyclopentyl mercaptan, a suitable three-carbon synthon, and an oxidizing agent react in a single vessel would significantly improve efficiency and reduce waste from intermediate purifications.
Catalytic Oxidations: Investigating the use of environmentally benign oxidizing agents, such as hydrogen peroxide or even molecular oxygen, in combination with robust catalysts (e.g., tungsten or manganese-based) for the sulfone formation would be a significant advancement over stoichiometric, harsher oxidants.
Alternative Starting Materials: Exploring alternative, readily available starting materials derived from bio-renewable sources could offer a more sustainable lifecycle for the production of this compound.
| Potential Sustainable Synthetic Strategy | Key Advantages | Research Focus |
| One-Pot Thiol-Ene & Oxidation | Reduced solvent use, fewer purification steps, time efficiency. | Catalyst development for tandem reactions. |
| Catalytic Oxidation with H₂O₂ | Water as the only byproduct, safer reaction conditions. | Selective and efficient catalyst screening. |
| Bio-derived Starting Materials | Reduced reliance on fossil fuels, improved carbon footprint. | Identification and conversion of suitable biomass feedstocks. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The bifunctional nature of this compound, containing both a carboxylic acid and a sulfone group, suggests a rich and underexplored reactivity profile. A systematic investigation into its chemical behavior could reveal novel transformations.
Key Research Objectives:
Activation of the α-Carbon: The electron-withdrawing nature of the sulfonyl group is expected to acidify the protons on the carbon atom alpha to it. Studies on the deprotonation of this position and subsequent reactions with various electrophiles could lead to a range of new derivatives.
Transformations of the Carboxylic Acid: Standard derivatization of the carboxylic acid to esters, amides, or acid chlorides, followed by further reactions, could yield novel compounds with potentially interesting biological or material properties.
Reductive or Eliminated Pathways: Investigating the reduction of the sulfonyl group or elimination reactions could provide access to different classes of organosulfur compounds.
| Functional Group | Potential Reaction Type | Expected Outcome |
| α-Methylene to Sulfone | Alkylation, Aldol Condensation | C-C bond formation, functional group elaboration. |
| Carboxylic Acid | Esterification, Amidation | Creation of libraries of derivatives for screening. |
| Sulfonyl Group | Reduction, Elimination | Access to sulfides or unsaturated compounds. |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. Adapting the synthesis of this compound to a flow regime would be a significant step towards its efficient and scalable production.
Key Research Objectives:
Development of a Continuous Flow Synthesis: Designing a flow reactor setup for the key synthetic steps, particularly the oxidation of a thioether precursor, which is often exothermic and can be better controlled in a flow system.
Automated Library Synthesis: Utilizing the flow platform to interface with automated liquid handlers could enable the rapid synthesis of a library of derivatives by varying reaction partners or conditions, accelerating the discovery of compounds with desired properties.
In-line Purification and Analysis: Integrating purification modules (e.g., continuous liquid-liquid extraction or chromatography) and analytical tools (e.g., IR or NMR spectroscopy) into the flow path would create a fully automated "synthesis-to-analysis" platform.
| Flow Chemistry Application | Benefit | Technical Challenge |
| Continuous Oxidation Step | Improved safety and control over exotherms. | Reactor material compatibility, potential for clogging. |
| Automated Derivative Library | High-throughput screening of reaction conditions and substrates. | Precise fluidic control and software integration. |
| Integrated Purification/Analysis | Real-time optimization and reduced manual handling. | Miniaturization and interfacing of analytical equipment. |
Advanced Theoretical and Computational Studies for Predictive Design
Computational chemistry provides powerful tools to predict molecular properties and reaction outcomes, guiding experimental work and saving valuable resources. For this compound, theoretical studies can offer insights that are currently unavailable.
Key Research Objectives:
Conformational Analysis: Performing high-level computational analysis to understand the preferred three-dimensional structure and conformational flexibility of the molecule.
Prediction of Physicochemical Properties: Using quantum chemical calculations to predict properties such as pKa, reactivity of different positions, and spectroscopic signatures (NMR, IR).
Modeling of Reaction Mechanisms: Employing Density Functional Theory (DFT) to model the transition states and energy profiles of potential synthetic routes and reactivity patterns, which can help in optimizing reaction conditions and predicting the feasibility of new transformations.
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms for synthesis and reactivity. | Energy barriers, transition state geometries, and reaction kinetics. |
| Molecular Dynamics (MD) | Simulate conformational behavior in different solvents. | Understanding of solute-solvent interactions and molecular flexibility. |
| Quantitative Structure-Property Relationship (QSPR) | Predict properties for a library of virtual derivatives. | Guidance for synthesizing derivatives with targeted properties. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Cyclopentanesulfonyl)propanoic acid, and how can reaction conditions be optimized for higher yields?
- Methodology : A common approach involves sulfonylation of a propanoic acid derivative with cyclopentanesulfonyl chloride. The reaction typically requires a base (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes controlling temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 acid/chloride). Purification via recrystallization or column chromatography is critical for removing unreacted sulfonyl chloride .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane). Adjust solvent polarity to improve crystallinity.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm sulfonyl group presence via ¹H NMR (δ 1.5–2.0 ppm for cyclopentane protons) and ¹³C NMR (δ 55–60 ppm for sulfonyl carbon).
- MS : Use LC-MS/MS (negative ion mode) to detect [M-H]⁻ ions (e.g., m/z 234.1). Compare with reference spectra from HMDB or PubChem .
- IR : Validate sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of dust.
- Store in amber glass bottles at 4°C to minimize degradation.
- Emergency measures: Flush eyes with water for 15 minutes; wash skin with soap/water .
Advanced Research Questions
Q. How does the cyclopentanesulfonyl group influence the compound’s interactions with biological macromolecules?
- Mechanistic Insights : The sulfonyl group participates in hydrogen bonding (via S=O) and electrostatic interactions with enzyme active sites. For example, analogs like trifluoromethylsulfonyl derivatives inhibit neprilysin by forming stable complexes with zinc ions in the catalytic domain .
- Experimental Design : Use X-ray crystallography or molecular docking to map binding sites. Perform enzyme inhibition assays (IC₅₀ determination) under varying pH and ionic strengths .
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound derivatives?
- Data Analysis : Discrepancies may arise from species-specific metabolism (e.g., murine vs. human models) or analytical sensitivity. Address this by:
- Targeted Metabolomics : Use UPLC-QTOF-MS to distinguish phase II metabolites (e.g., sulfated/glucuronidated forms).
- Isotope Labeling : Track ¹³C-labeled compounds to confirm decarboxylation or dehydroxylation pathways .
Q. What strategies mitigate steric hindrance during the synthesis of bulky sulfonylpropanoic acid derivatives?
- Synthetic Optimization :
- Introduce protecting groups (e.g., tert-butyl esters) to shield the carboxylic acid during sulfonylation.
- Use bulky bases (e.g., DBU) to reduce side reactions.
- Employ microwave-assisted synthesis to enhance reaction efficiency .
Q. How do electronic effects of the cyclopentane ring affect the compound’s reactivity in nucleophilic substitution reactions?
- Theoretical/Experimental Approach :
- DFT Calculations : Analyze electron density maps to predict sites of nucleophilic attack.
- Kinetic Studies : Compare reaction rates with cyclohexane/cyclopropane analogs under identical conditions.
- Spectroscopic Probes : Use ¹⁹F NMR (if fluorinated analogs are synthesized) to monitor electronic environments .
Data Interpretation and Contradictions
Q. Why might HPLC chromatograms show multiple peaks for synthetically pure this compound?
- Possible Causes :
- Tautomerism : Sulfonyl groups may stabilize enolic forms.
- Degradation : Hydrolysis under acidic/basic conditions generates byproducts (e.g., cyclopentanesulfonic acid).
- Resolution :
- Use buffered mobile phases (pH 6–7) in HPLC.
- Conduct stability studies (accelerated thermal/humidity testing) .
Q. How can researchers differentiate between isomeric sulfonylpropanoic acids in complex mixtures?
- Advanced Techniques :
- Chiral GC-MS : Resolve enantiomers using β-cyclodextrin columns.
- Ion Mobility Spectrometry : Separate isomers based on collision cross-section differences .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
